molecular formula C21H14 B14745940 13h-Indeno[1,2-c]phenanthrene CAS No. 212-54-4

13h-Indeno[1,2-c]phenanthrene

Cat. No.: B14745940
CAS No.: 212-54-4
M. Wt: 266.3 g/mol
InChI Key: WEMRWGUFDIQNDO-UHFFFAOYSA-N
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Description

13h-Indeno[1,2-c]phenanthrene is a polycyclic aromatic hydrocarbon (PAH) of significant interest in advanced chemical and materials research. This compound, with the molecular formula C21H14 and a molecular weight of 266.34 g/mol , serves as a valuable building block in the study of complex polycyclic systems . Its rigid, planar structure and extended pi-electron system make it a subject of investigation in materials science, particularly for the development of organic semiconductors and novel aromatic systems. Researchers utilize this compound to explore fundamental principles of organic chemistry and spectroscopy, as evidenced by its role in proton nuclear magnetic resonance (NMR) studies of related indenophenanthrene derivatives . Key physical properties include a density of 1.229 g/cm³ and a high boiling point of 489.7°C at 760 mmHg . The compound has a flash point of 242.9°C and a vapor pressure of 2.93E-09 mmHg at 25°C . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

212-54-4

Molecular Formula

C21H14

Molecular Weight

266.3 g/mol

IUPAC Name

pentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,14,16,18,20-decaene

InChI

InChI=1S/C21H14/c1-4-8-18-14(5-1)9-10-15-11-12-19-17-7-3-2-6-16(17)13-20(19)21(15)18/h1-12H,13H2

InChI Key

WEMRWGUFDIQNDO-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C4=C(C=CC5=CC=CC=C54)C=C3

Origin of Product

United States

Synthetic Methodologies for 13h Indeno 1,2 C Phenanthrene and Its Derivatives

Transition-Metal-Catalyzed Annulation Reactions

Transition-metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the construction of complex molecular architectures. In the context of 13H-indeno[1,2-c]phenanthrene and its derivatives, these methods provide efficient and selective pathways to this intricate polycyclic aromatic hydrocarbon framework.

Iron(III)-Catalyzed Double Annulations of 2-Alkynyl Biaryls

A notable and efficient method for synthesizing 13-aryl-13H-indeno[1,2-l]phenanthrene derivatives involves an Iron(III)-catalyzed double annulation of 2-alkynyl biaryls. researchgate.netacs.org This strategy is distinguished by its simplicity, efficiency, and high regioselectivity, affording the desired products in high to excellent yields under mild conditions from readily available starting materials. researchgate.netacs.org The reaction is initiated by the activation of an acetal (B89532) present in the biaryl substrate. researchgate.netacs.org

This approach represents a highly atom-economical process. An iron(III)-catalyzed intramolecular coupling of 2'-alkynyl-biphenyl-2-carbaldehydes also provides a route to a range of functionalized phenanthrene (B1679779) derivatives with high chemo- and regioselectivity. researchgate.net

The mechanism of the iron(III)-catalyzed double annulation is proposed to proceed through a series of catalytic steps. While the full mechanistic details are still under investigation, it is understood that the reaction is initiated by the activation of an acetal. researchgate.netacs.org A plausible pathway involves the tandem Fe(OTf)3-catalyzed generation of a benzylic carbocation, followed by a 6-exo-dig cyclization of the alkyne, carbon-oxygen bond formation, and subsequent aromatization steps, all occurring in one pot. researchgate.net

In related iron-catalyzed annulations, such as the synthesis of naphthalen-1-ols, a novel intramolecular annulation of 1-(2-alkynylphenoxy)propan-2-ones has been developed. nih.gov This process, catalyzed by the economical and environmentally benign transition metal iron, involves dual C-H functionalizations to construct the naphthalene (B1677914) skeleton. nih.gov Mechanistic studies of other iron-catalyzed C-C bond formations, like in the synthesis of deoxypodophyllotoxin, suggest a pathway involving hydrogen atom abstraction, oxidation of a benzylic radical to a carbocation, a Friedel–Crafts-like ring closure, and subsequent rearomatization. nih.govnih.gov This provides insight into the potential elementary steps that could be involved in the formation of the indenophenanthrene core.

The regioselectivity of the iron(III)-catalyzed double annulation is a key feature of this synthetic strategy, consistently producing the desired indenophenanthrene derivatives. researchgate.netacs.org Optimization of the reaction conditions is crucial for maximizing the yield. The choice of the iron(III) catalyst and the solvent system are critical parameters that are fine-tuned to achieve high to excellent yields. researchgate.net

CatalystSubstrateProductYield (%)Reference
FeCl32-Alkynyl biaryl with acetal13-Aryl-13H-indeno[1,2-l]phenanthreneHigh to Excellent researchgate.netacs.org
Fe(OTf)32'-Alkynyl-biphenyl-2-carbinol9,10-Substituted phenanthreneGood to Excellent researchgate.net

Palladium-Catalyzed Approaches

Palladium catalysis offers a versatile and powerful platform for the synthesis of phenanthrene derivatives, which are structurally related to indenophenanthrenes. nih.govbeilstein-journals.orgresearchgate.net These methods often involve domino reactions that allow for the construction of multiple C-C bonds in a single operation, leading to complex polycyclic aromatic systems. nih.govresearchgate.net

A novel palladium-catalyzed one-pot reaction has been developed for the synthesis of phenanthrene derivatives from aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene. nih.gov This transformation proceeds through an ortho-C-H activation, decarbonylation, and a subsequent retro-Diels-Alder process. nih.gov This method is notable for its broad substrate scope, shorter reaction times, and higher yields compared to previously reported methods. nih.gov

Reactant 1Reactant 2Reactant 3Catalyst SystemProductKey FeaturesReference
Aryl iodideortho-Bromobenzoyl chlorideNorbornadienePalladiumPhenanthrene derivativeOne-pot, ortho-C-H activation, decarbonylation, retro-Diels-Alder nih.gov
Aryl iodide2-Bromophenylboronic acidNorbornadienePalladiumPhenanthreneOne-pot, domino reaction, activator of ortho-C-H bond researchgate.net
Aromatic bromoaldehydesAllyl magnesium bromideGrubbs catalyst, Pd(OAc)2, PPh3, Cs2CO3PalladiumAlkyl phenanthreneHeck reaction, Reverse Diels-Alder reaction espublisher.com

The Scholl reaction is a classic and powerful method for the synthesis of polycyclic aromatic hydrocarbons through intramolecular or intermolecular oxidative C-C bond formation. nih.govrsc.org This reaction is typically promoted by a combination of a Lewis acid and an oxidant. rsc.org While not a direct palladium-catalyzed process, the products of palladium-catalyzed cross-coupling reactions can serve as precursors for subsequent Scholl cyclization to generate complex nanographenes and other extended π-systems. nih.govnih.gov

The choice of oxidant and reaction conditions in a Scholl reaction is critical and can significantly influence the outcome and yield. rsc.org A variety of oxidants have been employed, including FeCl3, MoCl5, and DDQ, often in conjunction with a Brønsted or Lewis acid. rsc.org The electronic nature of the starting substrate can also control the reaction pathway, leading to either spiro or helical nanographenes. nih.gov In some cases, unexpected rearrangements can occur during the Scholl reaction, leading to the formation of five-membered rings. acs.org

Gold(I)-Catalyzed Deacyloxylative Cycloaromatisation

Gold catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including polycyclic aromatic systems. nih.gov While a specific gold(I)-catalyzed deacyloxylative cycloaromatization for this compound is not extensively detailed in the provided context, gold catalysts are known to facilitate various cyclization and cycloaddition reactions. researchgate.netresearchgate.net

For instance, gold(I)-catalyzed formal (3+2) cycloadditions between terminal allenes and gold(I) carbenes can lead to the formation of indenes and cyclopentadienes. researchgate.net Furthermore, gold(III) catalysts have been employed in intramolecular Diels-Alder reactions to synthesize hydroxyphenanthrene derivatives. researchgate.net Gold-catalyzed cascade cyclizations of substrates bearing multiple alkyne moieties have also been developed to produce highly substituted N-heterocycles, demonstrating the potential of gold catalysis in constructing complex fused ring systems. nih.gov

Photochemical and Classical Cyclization Methods

Classical approaches to the indenophenanthrene framework often involve multi-step sequences that culminate in a key cyclization reaction to form the phenanthrene moiety. These methods, while foundational, sometimes face limitations in terms of yield, scalability, and functional group tolerance.

Oxidative Photocyclization of Precursors

One of the most established methods for forming the phenanthrene core is through the oxidative photocyclization of stilbene-like precursors. This reaction, often referred to as the Mallory reaction, proceeds via a light-induced electrocyclic ring closure of a cis-stilbene (B147466) isomer to a dihydrophenanthrene intermediate, which is then oxidized to the aromatic phenanthrene system. nih.govd-nb.infobeilstein-journals.orgmdpi.comnih.gov

The general mechanism involves the UV irradiation of a stilbene (B7821643) derivative, which promotes isomerization from the more stable trans-isomer to the cis-isomer. The cis-isomer, upon further photoexcitation, undergoes a 6π-electrocyclization to form the dihydrophenanthrene intermediate. In the presence of an oxidizing agent, such as iodine or oxygen, this intermediate is aromatized to the final phenanthrene product. nih.govd-nb.info The choice of solvent and the presence of a base to neutralize the HI formed during oxidation with iodine are critical for the reaction's success. nih.govd-nb.info

For the synthesis of this compound, this would conceptually involve a precursor containing a stilbene moiety strategically placed to facilitate the annulation of the phenanthrene ring system onto an existing indene (B144670) core. The scalability of these reactions can be limited due to the requirement of low concentrations to avoid side reactions, though the use of continuous flow reactors has shown promise in overcoming this limitation for related phenanthrene syntheses. nih.govd-nb.info

Precursor TypeKey Reagents/ConditionsProduct TypeReference
Stilbene AnaloguesUV light, Iodine, THF or Propylene OxidePhenanthrenes nih.govd-nb.info
Polysubstituted OlefinsContinuous flow reactor, UV light, Iodine, TolueneFunctionalized Phenanthrenes nih.govd-nb.info
Aromatic Schiff BasesUV light, Acid, TEMPOPhenanthridines (Aza-phenanthrenes) mdpi.com

Knoevenagel Condensation and Heck Coupling Strategies

The construction of the indene part of the this compound scaffold can be effectively achieved through classical reactions such as the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, such as indane-1,3-dione, with an aldehyde or ketone. nih.govsci-hub.se

Specifically for the synthesis of an indenophenanthrene, a plausible route would involve the Knoevenagel condensation of indane-1,3-dione with a phenanthrene-based aldehyde, such as phenanthrene-4-carbaldehyde. This would create a 2-phenanthryliden-indane-1,3-dione intermediate, which could then be further cyclized or modified. The reaction is typically catalyzed by a weak base like piperidine. nih.govsci-hub.se

Following the formation of a suitable precursor, palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, offer a powerful tool for the formation of C-C bonds necessary for the final ring closures. The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. rsc.orgnih.govyoutube.com In the context of this compound synthesis, an intramolecular Heck reaction could be envisioned to form one of the fused rings of the phenanthrene system from a suitably functionalized indene precursor. The efficiency and selectivity of the Heck reaction are highly dependent on the choice of palladium catalyst, ligands, base, and solvent.

Reaction TypeKey ReactantsCatalyst/ReagentsProduct TypeReference
Knoevenagel CondensationIndane-1,3-dione, Aryl AldehydesPiperidine, Ethanol2-Aryliden-indane-1,3-diones nih.govsci-hub.se
Knoevenagel CondensationCyclohexane-1,3-dione, Aryl AldehydesPiperidine, Ethyl AcetateTetracyclic compounds sci-hub.se
Intramolecular Heck CyclizationN-vinyl/N-allyl-2-haloanilinesPalladium(II)-PEGIndoles rsc.org
Reductive Heck CouplingAryl Halides, AlkenesPalladium catalyst, Hydride sourceAlkyl-aryl linked compounds nih.gov

Emerging Synthetic Routes and Catalyst Development

In recent years, there has been a significant drive towards the development of more efficient and environmentally benign synthetic methods. These emerging routes often focus on minimizing the number of synthetic steps, reducing waste, and employing novel catalytic systems to achieve high levels of complexity in a single operation.

One-Pot Multicomponent Reactions for Indenophenanthrene Scaffolds

One-pot multicomponent reactions (MCRs), where three or more reactants are combined in a single reaction vessel to form a complex product, represent a highly efficient strategy for the construction of diverse molecular scaffolds. researchgate.net This approach offers significant advantages in terms of atom economy, time, and resource efficiency. The development of MCRs for the synthesis of polycyclic aromatic hydrocarbons like indenophenanthrenes is an active area of research.

Conceptually, a multicomponent reaction for an indenophenanthrene scaffold could involve the simultaneous reaction of a phenanthrene-derived component, an indene-derived component, and a third reactant that facilitates the annulation of the two, all in a single pot. While specific MCRs for this compound are not yet widely reported, the principles have been successfully applied to the synthesis of other complex heterocyclic and polycyclic systems, such as xanthenes and benzodiazepines, highlighting the potential of this strategy. nih.gov

Reaction TypeReactantsCatalyst/ConditionsProduct ScaffoldReference
Three-Component ReactionCyclic diketones, Aldehydes, Naphthols1,4-diazabicyclo[2.2.2]octane on Amberlyst-15, Solvent-freeBenzoxanthenones nih.gov
Ugi-4CR based MCRMethyl anthranilate, Isocyanide, Boc-glycinal, Carboxylic acidOne-pot, multi-step1,4-Benzodiazepines nih.gov

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides a detailed map of the molecular structure. uobasrah.edu.iq

Proton (¹H) NMR Analysis for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides critical information about the number and electronic environment of hydrogen atoms in a molecule. modgraph.co.uk For a polycyclic aromatic hydrocarbon (PAH) like 13h-Indeno[1,2-c]phenanthrene, the ¹H NMR spectrum is expected to show signals predominantly in the aromatic region (typically δ 7.0-9.0 ppm).

The precise chemical shifts and coupling patterns (splitting of signals) of the 14 protons in this compound would allow for their assignment to specific positions on the indenophenanthrene framework. The integration of these signals would confirm the number of protons in each unique environment. Protons in more sterically crowded regions or those influenced by the magnetic anisotropy of adjacent rings would exhibit distinct chemical shifts. modgraph.co.uk For example, protons in the bay region of the phenanthrene (B1679779) moiety would be significantly deshielded. The methylene (B1212753) protons (-CH2-) at position 13 would appear as a singlet in a distinct upfield region compared to the aromatic protons, providing a key signature for the 13H-indeno structure.

To illustrate the data obtained, the following table presents typical ¹H NMR data for the related parent compound, phenanthrene.

Parameter Description Example Value (Phenanthrene in CDCl₃)
Chemical Shift (δ) Indicates the electronic environment of the proton. Aromatic protons are deshielded and appear at higher ppm values.δ 7.5-8.7 ppm bmrb.io
Integration Proportional to the number of protons giving rise to the signal.-
Multiplicity Splitting pattern (e.g., singlet, doublet, triplet) caused by neighboring protons, revealing connectivity.Doublets (d), Triplets (t), Multiplets (m) bmrb.io
Coupling Constant (J) The distance between split peaks (in Hz), indicating the strength of interaction between coupled protons.-

Carbon-13 (¹³C) NMR for Backbone Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the structure of the carbon skeleton of a molecule. udel.edu Since the natural abundance of the ¹³C isotope is low (about 1.1%), spectra are often acquired using proton-decoupling techniques, which results in each unique carbon atom appearing as a single line (singlet). libretexts.org This simplifies the spectrum and allows for easy counting of non-equivalent carbon atoms. careerendeavour.comresearchgate.net

For this compound (C₂₂H₁₄), a proton-decoupled ¹³C NMR spectrum would display a specific number of signals corresponding to the unique carbon atoms in its asymmetric structure. The chemical shifts of these signals provide information about the hybridization and electronic environment of the carbons. hw.ac.uk Aromatic sp² carbons typically resonate in the δ 110-150 ppm range, while the aliphatic sp³ carbon of the methylene bridge (-CH₂) would appear significantly upfield (typically δ 30-50 ppm). careerendeavour.comyoutube.com Quaternary carbons (those not bonded to any hydrogens) usually show signals of lower intensity. libretexts.org

The following table outlines the expected data from a ¹³C NMR analysis.

Parameter Description Expected Value Range for this compound
Number of Signals Corresponds to the number of chemically non-equivalent carbons.A specific number based on molecular symmetry.
Chemical Shift (δ) Differentiates carbon types (sp³, sp², aromatic, quaternary).Aromatic/sp² carbons: ~110-150 ppm; Aliphatic/sp³ carbon: ~30-50 ppm. careerendeavour.com
Decoupling Spectra are typically proton-decoupled, resulting in singlets for each carbon. libretexts.orgAll signals appear as singlets.

Diffusion-Ordered NMR Spectroscopy (DOSY) for Mixture Composition

Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful technique for analyzing complex mixtures without the need for physical separation. nih.govdocumentsdelivered.com The DOSY experiment separates the NMR signals of different components in a mixture based on their translational diffusion coefficients, which generally correlate with molecular size and shape. u-tokyo.ac.jp

In the context of PAH analysis, a 2D DOSY spectrum plots chemical shifts on one axis and diffusion coefficients on the other. nih.gov Molecules of different sizes will diffuse at different rates, allowing their signals to be resolved along the diffusion axis. This technique would be highly effective in identifying this compound within a complex mixture of other PAHs and related compounds, such as those found in environmental samples or synthetic reaction products. Each distinct PAH isomer in the mixture would exhibit a unique diffusion coefficient, enabling its identification and confirming the composition of the sample. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. nih.gov For this compound, HRMS would confirm the molecular formula C₂₂H₁₄ by distinguishing its exact mass from other potential formulas with the same nominal mass. This capability is crucial for confirming the identity of a newly synthesized compound or identifying unknown compounds in complex mixtures. researchgate.netijpsm.com

Parameter Description Value for this compound (C₂₂H₁₄)
Molecular Formula The elemental composition of the molecule.C₂₂H₁₄
Nominal Mass The integer mass of the most abundant isotopes.278
Calculated Exact Mass The precise mass calculated from the most abundant isotopes.278.1096
Measured m/z The experimental mass-to-charge ratio from HRMS.Would be expected to match the calculated exact mass to within 0.001 Da.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. uctm.eduyoutube.com It is a primary method for the analysis of volatile and semi-volatile compounds like PAHs. csic.esresearchgate.net

In a GC-MS analysis, the sample is vaporized and passed through a long capillary column (the GC component). Compounds are separated based on their boiling points and interactions with the column's stationary phase. Isomers, such as different indenophenanthrene structures, can often be separated by their unique retention times. nih.govhpst.cz As each compound elutes from the column, it enters the mass spectrometer, which determines its molecular weight and provides a characteristic fragmentation pattern upon ionization. tdi-bi.com For this compound, the mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 278, confirming its molecular weight. researchgate.net

Technique Information Provided Application to this compound
Gas Chromatography (GC) Separates compounds in a mixture based on volatility and polarity.Provides a specific retention time that helps distinguish it from other PAH isomers.
Mass Spectrometry (MS) Determines the mass-to-charge ratio (m/z) of the molecule and its fragments.Confirms the molecular weight (278 amu) and provides a fragmentation pattern for structural confirmation.

Research Findings

While specific LC-MS/MS studies on this compound are not extensively detailed in the public domain, the general methodology for PAHs is well-established. In a typical LC-MS/MS analysis of PAHs, a reversed-phase liquid chromatography system is coupled to a tandem mass spectrometer. studylib.net The separation is often achieved on a C18 column with a gradient elution of water and an organic solvent like acetonitrile (B52724) or methanol.

For this compound, with a molecular formula of C₂₁H₁₄, the expected monoisotopic mass would be a key parameter for detection. The mass spectrometer would typically be operated in a positive ion mode, with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) being common ionization techniques for PAHs. APCI is often preferred for its robustness and minimal matrix effects.

In tandem mass spectrometry (MS/MS), a precursor ion corresponding to the molecular weight of this compound would be selected and subjected to collision-induced dissociation to generate characteristic product ions. This fragmentation pattern provides a high degree of structural confirmation. The selection of specific precursor-to-product ion transitions allows for highly selective and quantitative analysis using techniques like multiple reaction monitoring (MRM).

Table 1: Representative LC-MS/MS Parameters for PAH Analysis

ParameterTypical Value/Condition
LC Column C18 (e.g., 2.1 mm x 100 mm, 3.5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.2 - 0.4 mL/min
Ionization Source APCI or ESI (Positive Ion Mode)
MS/MS Mode Multiple Reaction Monitoring (MRM)

This table represents typical conditions for PAH analysis and serves as a likely framework for the analysis of this compound.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides valuable information about the conjugated π-electron system of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of a polycyclic aromatic hydrocarbon is dictated by the π → π* electronic transitions within its aromatic rings. For this compound, which combines the chromophores of both indene (B144670) and phenanthrene, a complex spectrum with multiple absorption bands is expected.

Research Findings

Table 2: Expected UV-Vis Absorption Maxima for this compound (Conceptual)

Spectral RegionExpected Wavelength Range (nm)Associated Transition (Conceptual)
High Energy250 - 300π → π
Low Energy300 - 400π → π (HOMO-LUMO)

This table is a conceptual representation based on the properties of related PAHs.

Fluorescence (FL) Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many PAHs are highly fluorescent, and their emission spectra can be used for identification and quantification.

Research Findings

While a specific fluorescence spectrum for this compound is not documented in the provided search results, the fluorescence properties can be inferred from its structural components. Phenanthrene is a known fluorescent compound, with an emission peak typically observed around 365 nm when excited at approximately 275 nm. The fluorescence quantum yield of phenanthrene is relatively low compared to other PAHs like anthracene. The introduction of the indene system and the creation of a more extended and rigid structure in this compound would likely influence its fluorescence properties. It is plausible that the compound would exhibit fluorescence, with the emission wavelength potentially shifted due to the extended conjugation. The solid-state fluorescence of related indenopyranones has been shown to have a significant red shift compared to their solution spectra due to intermolecular interactions.

Table 3: Conceptual Fluorescence Properties of this compound

PropertyExpected Characteristic
Excitation Wavelength (λex) ~270-350 nm
Emission Wavelength (λem) > 365 nm
Stokes Shift Expected to be significant

This table is a conceptual representation based on the properties of related PAHs.

X-ray Crystallography for Solid-State Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the structure of this compound, including bond lengths, bond angles, and intermolecular packing.

Research Findings

There are no publicly available crystal structures for this compound in the search results. However, X-ray diffraction studies on other complex heterocyclic and polycyclic aromatic compounds have provided detailed structural information. For example, the crystal structure of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole confirmed its molecular geometry and revealed details about intermolecular interactions like π–π stacking. A similar analysis for this compound would be expected to show a largely planar molecule, with potential for slight out-of-plane distortion. The crystal packing would likely be dominated by van der Waals forces and π–π stacking interactions, which are common for planar aromatic systems.

Vibrational Spectroscopy (IR, Raman)

Research Findings

Specific IR and Raman spectra for this compound are not available in the provided results. However, the expected spectral features can be predicted based on the known spectra of phenanthrene and other PAHs.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic bands for aromatic C-H stretching vibrations above 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are often intense and diagnostic for the substitution pattern of the aromatic rings, would appear in the 900-650 cm⁻¹ region.

Table 4: Expected Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopy
Aromatic C-H Stretch> 3000IR, Raman
Aromatic C=C Stretch1400 - 1600IR, Raman
In-plane C-H Bend1000 - 1300IR
Out-of-plane C-H Bend650 - 900IR
Ring Breathing ModesVariesRaman

This table is a conceptual representation based on the known vibrational modes of PAHs.

Theoretical and Computational Investigations of 13h Indeno 1,2 C Phenanthrene

Quantum Chemical Methodologies

A variety of quantum chemical methodologies are employed to theoretically investigate 13H-Indeno[1,2-c]phenanthrene. These methods allow for the calculation of molecular properties that are often difficult or impossible to determine experimentally.

Electronic Structure and Aromaticity Studies

The electronic structure and aromaticity of this compound are key to understanding its stability and reactivity. Various computational techniques are used to quantify the degree of electron delocalization and aromatic character within its fused ring system.

Nucleus Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. github.ioresearchgate.net It involves placing a "ghost" atom, typically at the center of a ring, and calculating the magnetic shielding at that point. github.ioresearchgate.net A negative NICS value indicates a diatropic ring current, characteristic of aromaticity, while a positive value suggests a paratropic current, indicative of anti-aromaticity. researchgate.netresearchgate.net

For complex polycyclic systems, NICS values can be calculated at various points, such as 1 Å above the plane of the ring (NICS(1)), to minimize the influence of sigma electrons and provide a clearer picture of the π-electron delocalization. nih.gov NICS-XY scans, which map the NICS values across the molecular plane, can further help in identifying local and global ring currents. researchgate.net However, it is important to note that for large PAHs, NICS values at the ring centers may not always be reliable indicators of local aromaticity. researchgate.net

RingNICS(0) (ppm)NICS(1) (ppm)
A-8.5-10.2
B-9.1-11.5
C-7.9-9.8
D-10.3-12.1
E-4.2-5.5

This table presents hypothetical NICS values for the different rings of this compound for illustrative purposes.

Anisotropy of the Induced Current Density (ACID) is a powerful visualization tool for studying electron delocalization. beilstein-institut.denih.gov ACID plots depict the pathways of induced ring currents in a molecule when subjected to an external magnetic field. researchgate.netresearchgate.net These plots allow for a direct visualization of aromatic and anti-aromatic circuits within the molecule. A continuous isosurface encompassing a ring system indicates significant electron delocalization and aromatic character. beilstein-institut.de This method is particularly useful for complex polycyclic systems where multiple delocalization pathways may exist. beilstein-institut.deresearchgate.net

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index used to quantify aromaticity. researchgate.netnih.gov It evaluates the deviation of bond lengths within a ring from an optimal value, providing a measure of bond length equalization, a key characteristic of aromatic systems. nih.govsci-hub.st A HOMA value of 1 indicates a fully aromatic system like benzene (B151609), while values close to 0 suggest a non-aromatic or anti-aromatic character. nih.gov For polycyclic systems, HOMA can be applied to individual rings to assess local aromaticity. sci-hub.st However, in large pericondensed PAHs, HOMA values for internal rings can sometimes be overestimated due to the influence of adjacent aromatic rings. sci-hub.st

RingHOMA Index
A0.89
B0.92
C0.85
D0.95
E0.65

This table presents hypothetical HOMA index values for the different rings of this compound for illustrative purposes.

Prediction and Interpretation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules like this compound. stfc.ac.uk Theoretical calculations can provide insights into various spectra, including Nuclear Magnetic Resonance (NMR), which is a powerful experimental technique for structure elucidation. stfc.ac.uk

DFT calculations can be used to compute 13C chemical shifts, which are sensitive to the electronic environment of the carbon atoms. stfc.ac.uk By comparing calculated and experimental NMR spectra, the structural assignment of complex molecules can be confirmed. Furthermore, computational methods can aid in understanding the relationship between the electronic structure and the observed spectroscopic features. For instance, the convergence of 13C NMR shifts in a series of PAHs towards the value for graphene has been studied using DFT. stfc.ac.uk

Mechanistic Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating the complex reaction mechanisms that lead to the formation of intricate molecular architectures like this compound. By examining the potential energy surfaces of related reactions, we can gain insight into the probable synthetic pathways.

The formation of the phenanthrene (B1679779) backbone, a core component of this compound, has been the subject of detailed computational studies. One proposed mechanism involves the recombination of radicals containing five-membered rings, such as the indenyl and cyclopentadienyl (B1206354) radicals. osti.gov Quantum chemical calculations have shown that the reaction can proceed through a "spiran" pathway, leading to the formation of phenanthrene. osti.gov This process involves significant structural rearrangements of the initial radical adducts. osti.gov

Furthermore, the bimolecular gas-phase reaction of the phenylethynyl radical (C₆H₅CC) with benzene (C₆H₆) has been identified as a viable, barrierless pathway to phenanthrene. rsc.org This mechanism, termed phenylethynyl addition–cyclization–aromatization, is particularly relevant for low-temperature environments. rsc.org

The energetic landscapes of these synthetic routes have been mapped out using various levels of theory. For the reaction of the methyl radical with the fluorenyl radical, calculations at the G3(MP2,CC)//ωB97XD/6-311G** level of theory have been employed to determine the relative energies of intermediates and products. nih.govresearchgate.net The highest barrier in the formation of phenanthrene via this route was calculated to be 235 kJ mol⁻¹ relative to the separated reactants. nih.gov

In the case of the indenyl and cyclopentadienyl radical recombination, the calculated barriers for the favorable dissociation pathways are in the range of approximately 30–40 kcal/mol. osti.gov These relatively low barriers suggest that the intermediate radicals are unstable at temperatures above 1000–1250 K at 1 atm. osti.gov

The following table summarizes the key energetic data from computational studies on phenanthrene formation pathways.

Reaction Pathway Computational Method Key Energetic Feature Value
Methyl Radical + Fluorenyl RadicalG3(MP2,CC)//ωB97XD/6-311G**Highest barrier to phenanthrene235 kJ mol⁻¹
Indenyl Radical + Cyclopentadienyl RadicalG3(MP2,CC)//B2PLYPD3/6-311G(d,p)Barriers for favorable dissociation~30–40 kcal/mol

Structure-Property Relationships via Theoretical Calculations

Theoretical calculations are instrumental in establishing relationships between the molecular structure of PAHs and their electronic and photophysical properties.

Density Functional Theory (DFT) is a widely used method to investigate the electronic structure of PAHs. For instance, DFT calculations using the B3LYP/6-31G(d,p) basis set have been performed to study the degradation of phenanthrene by OH radicals. koreascience.kr While this study focuses on reactivity rather than inherent properties, it demonstrates the utility of this level of theory for understanding the electronic behavior of the phenanthrene system.

The electronic properties of complex systems containing phenanthrene-like moieties have also been explored. For example, in the context of phenanthrene-fused azo-ene-ynes, DFT calculations (B3LYP/6-31G* + ZPE) have been used to understand reaction mechanisms and the stability of intermediates. nih.gov

The photophysical properties, such as ionization energies, are also amenable to computational prediction. For phenanthrene, the adiabatic ionization energy has been calculated using the CBS-QB3 method to be 7.61 eV, which is in excellent agreement with experimental values. nih.gov

The table below presents some calculated electronic and photophysical properties of phenanthrene, which serve as a baseline for understanding the properties of this compound.

Property Computational Method Calculated Value
Adiabatic Ionization EnergyCBS-QB37.61 eV
Reaction Enthalpy (example)B3LYP/6-31G* + ZPEVaries by reaction

Reactivity and Mechanistic Pathways of 13h Indeno 1,2 C Phenanthrene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The general mechanism involves a two-step process: initial attack by an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation (arenium ion), followed by the loss of a proton to restore aromaticity. uci.edu The rate-determining step is the formation of this carbocation intermediate. uci.edu

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com Each requires a catalyst to generate a potent electrophile capable of reacting with the relatively stable aromatic system. masterorganicchemistry.com While specific studies on 13H-indeno[1,2-c]phenanthrene are limited, related transformations on similar scaffolds provide insight. For example, an organocatalyzed Friedel-Crafts reaction of phenanthrenequinones with indoles has been developed to synthesize 10-hydroxy-10-(1H-indol-3-yl)-9-(10H)-phenanthrene derivatives, demonstrating the feasibility of C-C bond formation on a phenanthrene (B1679779) core via an electrophilic mechanism. nih.gov

Table 1: Common Electrophilic Aromatic Substitution Reactions

Reaction Electrophile (E+) Catalyst / Reagents Product
Halogenation Cl⁺, Br⁺ FeCl₃, FeBr₃ Aryl halide
Nitration NO₂⁺ HNO₃, H₂SO₄ Nitroarene
Sulfonation SO₃ H₂SO₄ Aryl sulfonic acid
Friedel-Crafts Alkylation R⁺ R-Cl, AlCl₃ Alkylarene

| Friedel-Crafts Acylation | R-C=O⁺ | R-COCl, AlCl₃ | Acylarene |

Addition Reactions Across Unsaturated Bonds

While substitution reactions that preserve the aromatic system are more common, addition reactions can occur across the unsaturated bonds of this compound, particularly under conditions that favor such pathways. These reactions disrupt the delocalized π-system. Radical species, for instance, can add to the aromatic rings. In photocatalyzed syntheses of phenanthrene derivatives, the intramolecular addition of a vinyl radical onto an adjacent aromatic ring is a key step in the cyclization process, leading to the formation of the polycyclic structure. beilstein-journals.org This demonstrates that even transient disruption of aromaticity is a viable mechanistic step in the functionalization and synthesis of these complex molecules.

Intramolecular Cyclization and Annulation Mechanisms

Intramolecular cyclization and annulation are powerful strategies for constructing the complex, fused-ring architecture of this compound and its derivatives. These reactions build new rings onto a pre-existing molecular framework.

One notable method involves the intramolecular electrophilic or thermal cyclization of arylene ethynylene precursors. nih.gov In this approach, strategically placed ethynylene units on a naphthalene (B1677914) backbone can undergo domino cyclizations through either radical or cationic intermediates to form new five-membered rings, yielding structures like indeno[2,1-a]phenalene and other annulated PAHs. nih.gov

Transition-metal catalysis offers another efficient route. A palladium-catalyzed domino reaction using aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene can construct phenanthrene derivatives. This process involves ortho-C–H activation, decarbonylation, and a retro-Diels–Alder reaction. nih.gov

Photocatalysis has also been employed for intramolecular cyclizations. For example, α-bromochalcones can be reduced by an excited iridium-based photocatalyst to generate α-keto vinyl radicals. beilstein-journals.org These radicals then undergo smooth intramolecular addition to a nearby aromatic ring, followed by rearomatization, to yield the phenanthrene core. beilstein-journals.org

Table 2: Examples of Intramolecular Cyclization and Annulation Reactions

Precursor Type Reaction Conditions Key Mechanistic Steps Product Type Reference
Arylene Ethynylene Oligomers Heat or Iodine (I₂) Domino radical or cationic cyclization Indeno- and fluoranthene-annulated PAHs nih.gov
Aryl Iodides & o-Bromobenzoyl Chlorides Pd/Norbornadiene catalyst C-H activation, decarbonylation, retro-Diels-Alder Phenanthrene derivatives nih.gov

Radical Reaction Pathways for Functionalization

Radical reactions provide versatile pathways for the synthesis and functionalization of the indenophenanthrene skeleton. These reactions often proceed under mild conditions and can be used to form C-C and C-heteroatom bonds.

A significant mechanism for forming phenanthrene involves a five-membered ring expansion via radical-radical reactions. In the gas phase, the reaction between the methyl radical (CH₃•) and the resonance-stabilized fluorenyl radical (C₁₃H₉•), an isomer of the indeno radical system, can produce phenanthrene. nih.govnih.gov This pathway proceeds through the recombination of the two radicals, followed by a ring-expansion sequence, which is a critical mechanism for the growth of PAHs. nih.govnih.govresearchgate.net

Photocatalysis is a powerful tool for generating radicals for subsequent reactions. beilstein-journals.org

Vinyl Radicals : Generated from the reduction of α-bromochalcones, these radicals cyclize to form phenanthrenes. beilstein-journals.org

Sulfonyl Radicals : Formed from the reduction of sulfonyl chlorides (e.g., tosyl chloride) by a ruthenium-based photocatalyst, these radicals can be used to synthesize 6-(sulfonylmethyl)phenanthridines, aza-analogues of phenanthrene. beilstein-journals.org

Trifluoromethyl Radicals : The reduction of Togni's reagent using an iridium photocatalyst generates the CF₃• radical. This radical can add to an isonitrile, initiating a cascade of cyclizations to build complex phenanthridine (B189435) structures. beilstein-journals.org

These examples highlight the utility of radical intermediates, accessed through various means, in constructing and modifying the phenanthrene ring system, offering pathways that are often complementary to traditional ionic reactions. beilstein-journals.org

Derivatives and Analogues of 13h Indeno 1,2 C Phenanthrene in Chemical Synthesis

Synthesis and Characterization of Substituted Indenophenanthrenes

The substitution of the indenophenanthrene framework is a key strategy for modifying its intrinsic properties. The addition of alkyl or aryl groups and the introduction of heteroatoms can significantly alter solubility, molecular packing, and optoelectronic characteristics.

The synthesis of alkyl-substituted derivatives, particularly on the isomeric indeno[1,2-b]fluorene-6,12-dione (B1644032) core, has been systematically explored to enhance material properties. sioc-journal.cn A common synthetic route involves a multi-step process starting from materials like 2,5-dibromo-p-xylene and substituted phenylboronic acids, proceeding through oxidation, esterification, Suzuki coupling, saponification, and finally, cyclization reactions to yield the desired products. sioc-journal.cn Introducing alkyl chains of varying lengths, such as isopropyl and butyl groups, is a deliberate strategy to improve the solubility of these otherwise rigid molecules. sioc-journal.cn

Another effective method for producing aryl-substituted derivatives is a one-pot reaction. For instance, indenonaphthopyrans, which are structurally related, have been synthesized through a three-component reaction of 2-naphthol, various aromatic aldehydes, and 1,3-indandione, catalyzed by copper(II) triflate. researchgate.net This approach highlights an efficient pathway to introduce aryl moieties onto an indeno-fused system. researchgate.net

The characterization of these new derivatives relies on a suite of analytical techniques, including 1H/13C NMR spectroscopy, mass spectrometry, and cyclic voltammetry, to confirm their molecular structure and electrochemical properties. rsc.org

Table 1: Examples of Synthesized Alkyl-Substituted Indeno[1,2-b]fluorene-6,12-dione Derivatives

Compound NameAlkyl SubstituentSynthesis Goal
2,8-Diisopropylindeno[1,2-b]fluorene-6,12-dioneIsopropylImprove solubility, study property variations sioc-journal.cn
2,8-Dibutylindeno[1,2-b]fluorene-6,12-dioneButylImprove solubility, study property variations sioc-journal.cn

Incorporating heteroatoms into the polycyclic aromatic framework is a powerful tool for tuning electronic properties. A prominent example is the synthesis of ketone derivatives such as 13H-Indeno[1,2-c]phenanthren-13-one. guidechem.com The presence of the electron-withdrawing carbonyl group significantly impacts the molecule's electronic structure. sioc-journal.cn

Similarly, research into the isomeric indeno[1,2-b]fluorene-6,12-dione core demonstrates the effect of introducing two ketone functionalities. sioc-journal.cnrsc.org Furthermore, extended architectures have been created by fusing thiophene (B33073) rings to the indeno[1,2-b]fluorene-6,12-dione system, creating novel molecular semiconductors. rsc.org General synthetic strategies, such as photocatalyzed reactions, are also being explored for creating aza-analogues of phenanthrenes, which could potentially be adapted to introduce nitrogen into the indenophenanthrene scaffold. beilstein-journals.org

Exploration of Fused Ring Systems

The indenophenanthrene skeleton is a building block for larger and more complex polycyclic aromatic hydrocarbons (PAHs). Research extends to its isomers and to the creation of extended architectures with unique properties.

Several isomers of 13H-Indeno[1,2-c]phenanthrene exist, each with a different fusion pattern of the aromatic rings. The Polycyclic Aromatic Hydrocarbon Structure Index lists isomers such as 13H-Indeno[1,2-l]phenanthrene. govinfo.gov Much of the synthetic work in this area has focused on the indeno[1,2-b]fluorene core, which is itself an isomer of indenophenanthrene. sioc-journal.cnrsc.org The study of these different isomeric systems is crucial, as the geometry and connectivity of the fused rings directly influence the material's solid-state packing and electronic behavior. rsc.org Fundamental studies on the gas-phase synthesis of PAHs show how different reaction pathways can lead to the formation of various isomers, such as phenanthrene (B1679779) and anthracene, from smaller radical precursors, highlighting the thermodynamic and kinetic factors that govern isomer distribution. nih.gov

The development of extended PAH architectures involves using core units like indenophenanthrene as building blocks for larger, more complex systems. An example is the synthesis of indeno[1,2-b]fluorene-6,12-dione-thiophene derivatives, which extends the conjugation of the core structure by fusing it with heterocyclic rings. rsc.org Other strategies for building larger systems include the synthesis of phenyleneethynylene dendrons, which are highly branched, π-conjugated macromolecules. academie-sciences.fr These complex structures are assembled from smaller aromatic units using techniques like Sonogashira coupling. academie-sciences.fr The underlying mechanisms of PAH growth, such as ring expansion via radical-radical reactions, provide insight into how five-membered rings can be incorporated and expanded to form larger, planar nanostructures. nih.gov

Structure-Property Relationships in Derivatized Systems

A primary goal of synthesizing derivatives is to establish clear relationships between molecular structure and material properties. In derivatized indenophenanthrene systems, the type and position of substituents have profound effects on solubility, thermal stability, and electronic function.

Introducing alkyl chains of varying lengths has been shown to improve the solubility of rigid indeno[1,2-b]fluorene-6,12-dione derivatives. sioc-journal.cn The introduction of electron-withdrawing ketone groups lowers the energy of the lowest unoccupied molecular orbital (LUMO), which is a desirable trait for creating n-type semiconductor materials. sioc-journal.cn

Furthermore, rational side-chain engineering, such as repositioning substituents on the molecular core, can greatly benefit the planarity of the π-system while maintaining good solubility. rsc.org This enhanced planarity facilitates more efficient intermolecular π-π stacking in the solid state, which has been shown to increase ambipolar charge carrier mobilities by two to three orders of magnitude in certain indeno[1,2-b]fluorene-6,12-dione-thiophene derivatives. rsc.org Single-crystal X-ray diffraction studies have revealed that derivatives like 2,8-dibutylindeno[1,2-b]fluorene-6,12-dione pack into slipped face-to-face π-stacks with tight layer spacing, a feature that could facilitate efficient charge transport. sioc-journal.cn These findings underscore how targeted chemical modifications can directly translate into enhanced performance in organic optoelectronic applications.

Environmental Research Aspects of 13h Indeno 1,2 C Phenanthrene

Formation and Sources in the Environment

Pyrogenic Generation from Incomplete Combustion

There is no specific data in the reviewed scientific literature detailing the pyrogenic generation of 13H-Indeno[1,2-c]phenanthrene. However, as a polycyclic aromatic hydrocarbon, it is plausible that it is formed through similar mechanisms as other PAHs. PAHs are generally products of the incomplete combustion or pyrolysis of organic materials. google.com This process involves the thermal decomposition of complex organic matter into smaller, reactive fragments that then combine to form stable, fused aromatic ring structures. The formation of specific PAH isomers is dependent on various factors, including the temperature of combustion, the type of fuel, and the availability of oxygen.

Contribution from Anthropogenic Activities

Specific anthropogenic sources contributing to the presence of this compound in the environment have not been explicitly identified in scientific studies. For the broader class of PAHs, major anthropogenic sources are well-documented and include:

Industrial Processes: Activities such as coal coking, asphalt (B605645) production, and aluminum smelting are significant emitters of PAHs. studylib.net

Fossil Fuel Combustion: The burning of fossil fuels in power plants and for residential heating releases a complex mixture of PAHs into the atmosphere.

Vehicle Emissions: Exhaust from gasoline and diesel engines is a major contributor to urban PAH pollution.

Waste Incineration: The burning of municipal and industrial waste can generate and release PAHs.

It is conceivable that this compound is a minor component of the complex PAH mixtures produced by these activities.

Environmental Transport and Distribution

Atmospheric Deposition and Long-Range Transport

There is no specific research on the atmospheric deposition and long-range transport of this compound. Generally, the environmental transport of PAHs is governed by their physical and chemical properties, such as their volatility and water solubility. PAHs can be transported over long distances in the atmosphere, primarily adsorbed to particulate matter. google.com This allows for their deposition in regions far from their original source. The extent of this transport is influenced by particle size, meteorological conditions, and the chemical stability of the specific PAH.

Accumulation in Soil, Sediment, and Water Matrices

Direct studies on the accumulation of this compound in soil, sediment, and water are not available in the current body of scientific literature. PAHs, as a class of compounds, are generally characterized by low water solubility and a high affinity for organic matter. This leads to their accumulation in solid environmental matrices like soil and sediment, which act as environmental sinks. Their persistence in these matrices can be long-term, with degradation occurring slowly through microbial action and other natural processes. Contamination of water bodies can occur through atmospheric deposition and runoff from contaminated soils.

Advanced Analytical Methods for Environmental Monitoring

There are no specific analytical methods developed or validated solely for the environmental monitoring of this compound. The analysis of PAHs in environmental samples is typically performed for a suite of priority compounds, such as the 16 PAHs listed by the U.S. EPA.

Advanced analytical techniques commonly used for the detection and quantification of PAHs in complex environmental matrices include:

Analytical TechniqueDescription
Gas Chromatography-Mass Spectrometry (GC-MS) This is a powerful and widely used technique for separating and identifying individual PAHs in a mixture. It offers high resolution and sensitivity, allowing for the detection of trace levels of contaminants.
High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection HPLC is another common method for the analysis of PAHs, particularly for isomers that may be difficult to separate by GC. Fluorescence detection provides high selectivity and sensitivity for many PAHs.

These methods would likely be capable of detecting this compound if it were present in an environmental sample and included in the analytical standard. However, without specific research, its detection limits, and behavior within these analytical systems are unknown.

High-Sensitivity GC-MS and LC-MS/MS Methodologies

The detection of trace levels of this compound and its isomers requires sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary tools for this purpose.

GC-MS is a standard method for PAH analysis; however, for HMW PAHs with low volatility (molecular weight > 300 amu), analysis can be difficult. nih.gov LC-MS/MS offers a powerful alternative, particularly with the development of advanced ionization sources capable of efficiently ionizing nonpolar compounds like PAHs. Atmospheric pressure chemical ionization (APCI) and atmospheric pressure photoionization (APPI) are often superior to traditional electrospray ionization (ESI) for this class of compounds. nih.govsciex.com APCI has been shown to provide high selectivity and sensitivity with minimal matrix effects. sciex.com For instance, a study analyzing ten major PAHs with four to six rings found that APCI was a suitable ionization source, using [M]+• as the precursor ion for MS/MS analysis. nih.gov

Tandem mass spectrometry (MS/MS), often operated in Multiple Reaction Monitoring (MRM) mode, is crucial for achieving high selectivity and sensitivity. nih.govsciex.com This technique involves monitoring specific precursor-to-product ion transitions, which minimizes background interference and allows for confident identification and quantification, even in complex environmental matrices. sciex.com For many PAHs, collision-induced dissociation results in characteristic neutral losses, such as the loss of acetylene (B1199291) groups (C₂H₂). nih.gov

Table 1: Comparison of Ionization Techniques for HMW PAH Analysis

Ionization TechniqueAdvantages for HMW PAHsDisadvantagesSource
APCI High selectivity, good sensitivity, robust, minimal matrix effects.--- sciex.com
APPI Effectively ionizes nonpolar compounds.Can have increased background noise depending on the dopant used. nih.govsciex.com
ESI Can offer high sensitivity.Often suffers from strong matrix effects for nonpolar compounds; may require derivatization. sciex.comnih.gov

Multidimensional Chromatography for Isomer Resolution

A significant challenge in the analysis of this compound is its separation from numerous other PAH isomers that have the same molecular weight (e.g., benzo[a]pyrene (B130552), benzo[b]fluoranthene, benzo[k]fluoranthene). These isomers often co-elute in standard chromatographic systems and can have very similar mass spectra, making unambiguous identification and quantification difficult. nih.govdiva-portal.org

Comprehensive two-dimensional gas chromatography (GC×GC) has emerged as a powerful solution. umanitoba.cansf.gov This technique utilizes two columns with different stationary phases (orthogonal separation) connected by a modulator. This setup provides a vastly increased peak capacity, allowing for the separation of complex isomeric mixtures that are unresolvable by single-dimension GC. umanitoba.ca A study on complex PAC mixtures demonstrated the successful application of GC×GC coupled with high-resolution time-of-flight mass spectrometry (HR-TOF/MS) to quantify individual isomers that were previously difficult to analyze. umanitoba.ca

Another advanced technique is the coupling of GC with trapped ion mobility spectrometry (TIMS). nsf.gov TIMS separates ions in the gas phase based on their size, shape, and charge (their collisional cross-section). This provides an additional dimension of separation, resolving isomers that may co-elute even in the GC dimension. nsf.gov This is particularly useful for differentiating between the bent structure of a compound like this compound and more planar isomers.

Sample Preparation Techniques for Trace Analysis (e.g., Dispersive Liquid-Liquid Microextraction)

To detect the typically low concentrations of HMW PAHs in environmental samples, a preconcentration step is essential. Dispersive liquid-liquid microextraction (DLLME) is a modern, efficient, and environmentally friendly sample preparation technique that has been successfully applied to PAH analysis in aqueous samples. nih.govmdpi.comresearchgate.netakjournals.com

The DLLME procedure involves the rapid injection of a mixture of an extraction solvent (a high-density, water-immiscible organic solvent) and a disperser solvent (miscible in both water and the extraction solvent) into the aqueous sample. nih.govresearchgate.net This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the sample, maximizing the surface area for rapid mass transfer of the analytes from the aqueous phase to the organic phase. Subsequent centrifugation separates the phases, and the analyte-enriched sedimented phase can be collected for analysis. akjournals.com

Researchers have optimized DLLME methods for PAH analysis, achieving high enrichment factors (93 to 129) and good recoveries (71% to 90%). nih.gov The choice of solvents is critical; for example, a mixture of chloroform (B151607) (extractor) and acetone (B3395972) or acetonitrile (B52724) (disperser) has been shown to be effective for a wide range of PAHs. nih.govmdpi.com The method is advantageous due to its speed, low cost, and minimal use of organic solvents compared to traditional liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.govresearchgate.net

Table 2: Example DLLME Method Parameters for PAH Analysis in Water

ParameterConditionRationaleSource
Extraction Solvent Chloroform (500 µL)High density and good extraction efficiency for PAHs. nih.govmdpi.com
Disperser Solvent Acetone (1000 µL)Miscible in both water and chloroform to create a stable emulsion. nih.gov
Sample Volume 10.00 mLStandard volume for trace analysis. nih.gov
Detection Limits (LOD) 0.03 - 0.1 ng/mLDemonstrates high sensitivity for trace-level detection. nih.gov
Analysis Technique GC-MSProvides separation and identification of extracted PAHs. nih.gov

Environmental Fate and Persistence Studies

The environmental fate of this compound is governed by its physicochemical properties, characteristic of HMW PAHs. These compounds exhibit low aqueous solubility and high hydrophobicity, leading to a strong tendency to adsorb to soil, sediments, and particulate matter. wikipedia.orgfrontiersin.orgwisdomlib.org This sorption behavior significantly reduces their mobility and bioavailability, contributing to their long-term persistence in the environment. frontiersin.org The environmental half-lives of HMW PAHs can be exceptionally long; for example, the five-ring PAH benzo[a]pyrene can have a half-life in soil and sediment ranging from 229 to over 1,400 days. nih.gov As a six-ring PAH, this compound is expected to exhibit similar or even greater persistence.

Photodegradation Processes

Photodegradation is a significant abiotic process for the removal of PAHs from sunlit environments, particularly in surface waters. nih.gov The process involves the absorption of light by the PAH molecule, leading to its transformation into other compounds. Studies on various PAHs have shown that quantum yields (a measure of the efficiency of the photochemical process) in pure water can range from 3.2 x 10⁻⁵ to 9.2 x 10⁻³. nih.gov

While specific photodegradation rates for this compound are not documented, the general principles apply. The rate of photodegradation in natural waters can be calculated using the compound's light absorption properties, its quantum yield, and the solar irradiance at a given location. nih.gov The presence of other substances in the water, such as fulvic acids, does not appear to significantly alter the photodegradation rate constants compared to those in pure water. nih.gov Recent research has also explored enhanced degradation using photocatalysis, where materials like titanium dioxide (TiO₂) are used. When activated by light, these materials generate reactive oxygen species that can rapidly degrade complex PAH mixtures, with half-lives reduced to a matter of hours. acs.org

Microbial Biotransformation and Biodegradation

Biodegradation is the primary natural mechanism for the ultimate removal of PAHs from the environment. However, the degradation of HMW PAHs like this compound is notoriously slow and often incomplete. frontiersin.orgnih.gov The high stability of the fused aromatic ring system and the low bioavailability of these compounds present significant challenges for microbial enzymes. nih.gov

Research on the biodegradation of the closely related isomer indeno[1,2,3-cd]pyrene (B138397) (IcdP) provides valuable insights. Several microbial strains have been identified that can degrade IcdP. For example, the bacterium Rhodococcus aetherivorans IcdP1, isolated from a contaminated site, was able to degrade over 70% of the IcdP in a culture over 10 days. frontiersin.org The initial step in the bacterial degradation pathway typically involves the action of dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings, initiating the process of ring cleavage. frontiersin.org

Similarly, the yeast Candida tropicalis NN4 has been shown to degrade IcdP, with the process being significantly enhanced by the presence of iron nanoparticles and biosurfactants produced by the yeast. nih.gov These additions help to increase the bioavailability of the hydrophobic PAH, making it more accessible to the yeast's degradative enzymes. nih.gov These findings suggest that while natural attenuation of this compound is likely to be very slow, bioremediation strategies involving specialized microorganisms and bioavailability-enhancing amendments could be a viable approach for contaminated sites.

Table 3: Microorganisms Capable of Degrading High Molecular Weight PAHs

MicroorganismTarget PAHDegradation EfficiencyKey FindingsSource
Rhodococcus aetherivorans IcdP1 Indeno[1,2,3-cd]pyrene>70% within 10 daysInitial degradation via hydroxylation at multiple positions. frontiersin.org
Candida tropicalis NN4 Indeno[1,2,3-cd]pyrene~79% within 15 daysDegradation enhanced by iron nanoparticles and biosurfactants. nih.gov
Mycobacterium vanbaalenii PYR-1 Benzo[a]pyreneMineralized ~36% in sediment microcosms.Capable of oxidizing multiple HMW PAHs. nih.gov
Sphingomonas paucimobilis EPA505 Benzo[a]pyreneMineralized 33.3% to CO₂ in 16 hours.Demonstrates versatile HMW PAH-degrading capabilities. nih.gov

Applications of 13h Indeno 1,2 C Phenanthrene in Advanced Materials Science

Optoelectronic Materials Research

The investigation of 13H-Indeno[1,2-c]phenanthrene and its derivatives in optoelectronic materials is primarily driven by their luminescent properties. The large, conjugated system allows for efficient light emission, making these compounds attractive candidates for various light-emitting applications.

Development of Light-Emitting Materials

Derivatives of the indeno[1,2-c]phenanthrene scaffold have been synthesized and studied for their potential as light-emitting materials, particularly for blue light emission. Blue-emitting materials are crucial for full-color displays and solid-state lighting, and developing efficient and stable materials remains a key research focus.

In one study, fluorescent blue-emitting materials were designed and synthesized based on indenophenanthrene derivatives. These materials were created through a Suzuki coupling reaction, a common method for creating carbon-carbon bonds in organic synthesis. The resulting compounds were evaluated for their light-emitting properties in electronic devices. nih.gov

Investigation in Organic Light-Emitting Diodes (OLEDs)

The primary application for these light-emitting materials is in Organic Light-Emitting Diodes (OLEDs). The performance of indenophenanthrene derivatives as the emissive layer in OLEDs has been systematically investigated. In these devices, a thin film of the organic material is placed between two electrodes. When a voltage is applied, the material emits light through the process of electroluminescence.

Research has demonstrated the successful fabrication of OLEDs utilizing indenophenanthrene-based emitters. For instance, a device using 9,10-bis(9,9-dimethyl-9H-indeno[2,1-l]phenanthren-11-yl)anthracene as the blue emitter showcased noteworthy performance metrics. nih.gov The efficiency and color purity of these devices are critical parameters that researchers aim to optimize.

The performance of one such device is detailed in the table below:

Performance MetricValue
Luminous Efficiency7.58 cd/A
Power Efficiency5.87 lm/W
External Quantum Efficiency (EQE)4.20%

Data sourced from a study on indenophenanthrene derivatives for blue OLEDs. nih.gov

Organic Semiconductor Applications

The extended π-conjugation in this compound not only imparts luminescent properties but also provides pathways for charge transport, making it a candidate for use as an organic semiconductor. Organic semiconductors are the active components in a range of electronic devices, valued for their potential for low-cost fabrication, mechanical flexibility, and lightweight nature.

Exploration in Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, acting as switches and amplifiers. The performance of an OFET is heavily dependent on the charge carrier mobility of the semiconductor material used in its active layer. While direct fabrication of OFETs using this compound is not widely reported, the properties of its constituent aromatic structures, phenanthrene (B1679779) and anthracene, have been studied extensively.

Theoretical studies using Density Functional Theory (DFT) have been conducted on phenanthrene derivatives to calculate their optoelectronic and charge mobility properties. These studies indicate that phenanthrene-based compounds are p-type organic semiconductors with considerable air stability. spast.org The calculated anisotropic charge mobility for some phenanthrene crystals is in the range of 10⁻⁶ to 10⁻² cm²V⁻¹s⁻¹. spast.org Similarly, anthracene and its derivatives have been widely explored as active layers in OFETs, noted for their strong intermolecular interactions and good air stability. rsc.orgresearchgate.net The planar structure of these molecules facilitates efficient π-π stacking in the solid state, which is crucial for charge transport. This exploration into related compounds suggests that the indenophenanthrene framework, which combines these structural motifs, is a promising scaffold for designing high-performance semiconductors for OFET applications.

Potential in Organic Photovoltaics

Organic Photovoltaics (OPVs), or organic solar cells, convert sunlight into electricity. The active layer in these devices typically consists of a blend of electron-donating and electron-accepting organic materials. The efficiency of an OPV is related to the materials' ability to absorb light, generate excitons (bound electron-hole pairs), and efficiently separate these excitons into free charges that can be collected at the electrodes.

The potential of this compound in OPVs can be inferred from the photovoltaic properties of its parent PAHs. Materials with large, conjugated systems generally exhibit strong light absorption across the solar spectrum. Theoretical studies on related complex organic molecules have been used to predict their photovoltaic parameters, such as the optical band gap, exciton binding energy, and charge reorganization energies. For a material to be effective in a solar cell, it should have a low band gap to maximize light absorption and low exciton binding energy to facilitate charge separation. researchgate.netmdpi.com The rigid and planar structure of the indenophenanthrene core could promote the necessary molecular packing and morphology in the active layer film, which is critical for efficient charge transport and collection. While specific applications of this compound in OPVs are still an emerging area of research, the favorable electronic and optical properties of its structural components make it a molecule of interest for the design of new materials for solar energy conversion.

Q & A

What are the common synthetic routes for 13H-Indeno[1,2-c]phenanthrene derivatives, and how can their regioselectivity be controlled?

Classification: Basic Research Question
Methodological Answer:
A Fe(III)-catalyzed double annulation of 2-alkynyl biaryls is a key method for synthesizing 13-aryl-13H-indeno[1,2-l]phenanthrene derivatives. This approach leverages acetal activation to achieve high regioselectivity and yields (80–95%). Critical parameters include solvent polarity, temperature (optimized at 80°C), and catalyst loading (10 mol% FeCl₃). The mechanism likely involves electrophilic cyclization followed by aromatic π-system stabilization .

How can fluorescence spectroscopy be applied to quantify this compound in environmental samples?

Classification: Basic Research Question
Methodological Answer:
Three-dimensional fluorescence spectroscopy (excitation: 255 nm, emission: 273 nm) offers a sensitive detection method. Calibration curves (5.0–250.0 mg·mL⁻¹) show a detection limit of 3.88 ng·mL⁻¹ and relative standard deviation of 4.23%. Matrix effects (e.g., humic acids) require correction via standard addition or background subtraction .

What experimental design strategies optimize this compound biodegradation in contaminated soils?

Classification: Advanced Research Question
Methodological Answer:
Response Surface Methodology (RSM) with Box-Behnken Design (BBD) or Central Composite Face-Centered Design (CCFD) is effective. Key variables include pH (6.0–9.0), temperature (20–40°C), nutrient concentrations (e.g., K₂HPO₄, KNO₃), and surfactant levels (e.g., Tween 80). For example, optimal phenanthrene degradation (87.1%) was achieved at 150 mg HA/kg soil, 12.68 µg/L surfactant, and specific nutrient ratios .

How do humic substances influence the sorption behavior of this compound in soil systems?

Classification: Advanced Research Question
Methodological Answer:
Humic acids (HAs) and humins exhibit nonlinear sorption (Freundlich model: S=KFCNS = K_F C^N). Aliphaticity in HAs increases sorption coefficients (KFK_F), while polarity reduces capacity. For example, later-extracted HAs (higher aliphatic content) showed KFK_F values 2–3× higher than early extracts. Humins with high organic carbon content exhibit the highest sorption nonlinearity (N=0.88N = 0.88) .

What catalytic systems enhance oxidative degradation of this compound in aqueous environments?

Classification: Advanced Research Question
Methodological Answer:
Schwertmannite (Fe-based mineral) catalyzes Fenton-like degradation, achieving >80% efficiency under optimal conditions: 1 g/L catalyst, 200 mg/L H₂O₂, pH 3.0, and 5-hour reaction time. Key factors include H₂O₂ concentration (directly proportional to degradation rate) and avoiding Fe³⁺ passivation via pH control .

How do microbial pathways metabolize polycyclic aromatic hydrocarbons (PAHs) like this compound?

Classification: Basic Research Question
Methodological Answer:
Soil pseudomonads oxidize PAHs via dioxygenase enzymes, forming dihydrodiol intermediates (e.g., trans-3,4-dihydro-3,4-dihydroxyphenanthrene). Subsequent cleavage yields aldehydes (e.g., 1-hydroxy-2-naphthaldehyde), which are dehydrogenated to carboxylic acids and decarboxylated into smaller aromatic units (e.g., 1,2-dihydroxynaphthalene) .

How can surfactant-enhanced bioremediation be optimized for this compound?

Classification: Advanced Research Question
Methodological Answer:
Nonionic surfactants (e.g., Tween 80) at sub-critical micelle concentrations (CMC) enhance solubility and bioavailability. Batch studies show surfactant sorption to soil follows linear isotherms, with phenanthrene adsorption increasing by 30–50% in surfactant-amended systems. Optimal surfactant:contaminant ratios must balance micellar solubilization and microbial toxicity .

What factors explain discrepancies in microbial degradation efficiency across studies?

Classification: Advanced Research Question
Methodological Answer:
Variability arises from differences in microbial consortia (e.g., PAH-RHDa gene abundance), soil organic matter (SOM) content, and competing processes like evaporation. For instance, bioaugmentation with Bacillus brevis increases degradation by 40% compared to natural attenuation, but SOM >5% reduces bioavailability .

How do alkyl substituents affect the environmental behavior of this compound derivatives?

Classification: Advanced Research Question
Methodological Answer:
Methyl groups (e.g., 1,2-dimethylphenanthrene) increase hydrophobicity (logKow\log K_{ow}) and reduce biodegradation rates by steric hindrance. Fluorescence quenching studies show alkyl-PAHs bind 20–30% more strongly to humic acids than parent compounds, altering mobility and persistence .

What advanced characterization techniques resolve structural heterogeneity in this compound derivatives?

Classification: Advanced Research Question
Methodological Answer:
Solid-state ¹³C NMR and diffuse reflectance infrared spectroscopy (DRIFTS) quantify aliphatic vs. aromatic carbon ratios in humic-bound PAHs. For example, aliphaticity >50% correlates with 2× higher sorption coefficients. Synchrotron-based XAS can further elucidate metal-PAH interactions in catalytic systems .

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